BenchChemオンラインストアへようこそ!

1-Naphthalen-1-yl-3-pyridin-2-ylurea

CDK4 inhibition Kinase inhibitor Diarylurea SAR

1-Naphthalen-1-yl-3-pyridin-2-ylurea (CAS 13256-91-2) is a diarylurea small molecule (C₁₆H₁₃N₃O, MW 263.29 g/mol) composed of a naphthalen-1-yl moiety and a pyridin-2-yl moiety connected through a central urea linkage. The compound belongs to the N-aryl-N′-pyridin-2-ylurea chemotype, a scaffold that has been explored in medicinal chemistry for cyclin-dependent kinase 4 (CDK4) inhibition, glucokinase activation, and anti-inflammatory applications.

Molecular Formula C16H13N3O
Molecular Weight 263.29 g/mol
CAS No. 13256-91-2
Cat. No. B6614110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthalen-1-yl-3-pyridin-2-ylurea
CAS13256-91-2
Molecular FormulaC16H13N3O
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=CC=N3
InChIInChI=1S/C16H13N3O/c20-16(19-15-10-3-4-11-17-15)18-14-9-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,17,18,19,20)
InChIKeyZIDFZWMRWNMDTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthalen-1-yl-3-pyridin-2-ylurea (CAS 13256-91-2): Chemical Identity and Procurement-Relevant Characteristics


1-Naphthalen-1-yl-3-pyridin-2-ylurea (CAS 13256-91-2) is a diarylurea small molecule (C₁₆H₁₃N₃O, MW 263.29 g/mol) composed of a naphthalen-1-yl moiety and a pyridin-2-yl moiety connected through a central urea linkage . The compound belongs to the N-aryl-N′-pyridin-2-ylurea chemotype, a scaffold that has been explored in medicinal chemistry for cyclin-dependent kinase 4 (CDK4) inhibition, glucokinase activation, and anti-inflammatory applications [1]. It is commercially available from multiple suppliers at ≥95% purity .

Why 1-Naphthalen-1-yl-3-pyridin-2-ylurea Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


Within the N-aryl-N′-pyridin-2-ylurea chemotype, seemingly minor structural modifications produce orders-of-magnitude differences in target potency. In the CDK4 inhibitor series, the 7-hydroxy-naphthalen-1-yl analog (compound 14) exhibits an IC₅₀ of 7,600 nM, whereas the 9-oxo-9H-fluoren-4-yl analog (compound 15) achieves an IC₅₀ of 100 nM — a 76-fold potency shift driven solely by aryl group replacement [1]. Positional isomerism of the pyridyl nitrogen (2-pyridyl vs. 3-pyridyl vs. 4-pyridyl) further alters hydrogen-bonding capacity and metal-coordination geometry, as demonstrated by distinct supramolecular architectures and fluorescence properties in Zn(II), Cu(II), Co(II), and Ni(II) complexes of N-(1-naphthyl)-N′-(3-pyridyl)urea [2]. These data establish that generic substitution within this chemotype is scientifically unjustified without explicit, assay-matched comparative evidence.

Quantitative Differential Evidence for 1-Naphthalen-1-yl-3-pyridin-2-ylurea (CAS 13256-91-2) Against Closest Analogs


CDK4 Inhibitory Potency: 7-Hydroxy Analog vs. Reference Diarylureas – Class-Level SAR Context

The closest structurally characterized analog, 1-(7-hydroxy-naphthalen-1-yl)-3-pyridin-2-yl-urea (CHEMBL140624, compound 14), inhibits CDK4 with an IC₅₀ of 7,600 nM in an in vitro kinase assay using purified CDK4/cyclin D1 and 50 μM ATP [1]. This represents the weakest CDK4 activity among the N-aryl-N′-pyridin-2-ylurea series: the 9-oxo-fluoren-4-yl analog (compound 15) yields IC₅₀ = 100 nM, while the pyrroloisoindol-9-yl analog (26a) achieves IC₅₀ = 42 nM [1]. The 7-hydroxy substituent is the key structural determinant: when the 7-hydroxynaphthyl group is retained and the pyridinyl is replaced with thiazolyl (compound 1d), IC₅₀ further weakens to 23,000 nM [1]. 1-Naphthalen-1-yl-3-pyridin-2-ylurea lacks the 7-hydroxy group altogether, positioning it as an unsubstituted naphthyl baseline within this SAR series. The absence of published CDK4 data for this exact compound creates a defined opportunity for procurement-driven comparative profiling against the 7-hydroxy analog (IC₅₀ = 7,600 nM) and the more potent lead compounds.

CDK4 inhibition Kinase inhibitor Diarylurea SAR

HIV-1 Antiviral Activity: Negative Data Differentiating from Naphthalene-Containing Antiviral Chemotypes

1-Naphthalen-1-yl-3-pyridin-2-ylurea was tested for antiviral activity against HIV-1 in a functional assay and reported as 'Not active' . This negative result provides a critical selectivity benchmark, as numerous naphthalene-containing compounds (e.g., naphthalenesulfonic acid derivatives) show activity against HIV-1 reverse transcriptase and HIV-1-induced cytopathogenesis . The lack of anti-HIV-1 activity, taken together with the chemotype's documented CDK4 inhibition potential, indicates that biological activity within this scaffold is highly target-selective rather than promiscuously cytotoxic. This pattern contrasts with certain polycyclic aromatic compounds that exhibit broad antiviral activity through membrane disruption or non-specific nucleic acid intercalation.

HIV-1 Antiviral screening Naphthalene derivatives

Pyridyl Positional Isomerism: 2-Pyridyl vs. 3-Pyridyl Coordination Chemistry and Fluorescence Behavior

The positional isomer N-(1-naphthyl)-N′-(3-pyridyl)urea (CAS 20949-52-4) forms structurally characterized 2D hydrogen-bonded coordination networks with Cu(II), Co(II), and Ni(II), yielding complexes of formula [ML₂Cl₂(MeOH)₂] [1]. In the solid state, Co(II) and Ni(II) complexes exhibit a red-shifted fluorescence emission relative to the free ligand, while the Cu(II) complex displays complete fluorescence quenching [1]. With Zn(II), the same ligand forms distinct 1D and 2D architectures depending on reaction conditions, with sulfate anions participating in both coordination and multiple hydrogen bonds to urea NH groups [2]. The 2-pyridyl isomer (1-naphthalen-1-yl-3-pyridin-2-ylurea) presents a fundamentally different geometric arrangement of the pyridyl nitrogen, altering the bite angle and hydrogen-bond directionality. The 2-pyridyl nitrogen can engage in intramolecular N–H⋯N(pyridyl) hydrogen bonding with the adjacent urea NH, a conformation not accessible to the 3-pyridyl isomer [3]. This intramolecular hydrogen bond pre-organizes the urea into a pseudo-six-membered ring, influencing both solubility and metal-binding selectivity.

Supramolecular chemistry Metal coordination Fluorescence sensing

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Donor Capacity vs. 7-Hydroxy Analog

The target compound (C₁₆H₁₃N₃O, MW 263.29) differs from the 7-hydroxy analog (C₁₆H₁₃N₃O₂, MW 279.30) by the formal loss of one oxygen atom [REFS-1, REFS-2]. This structural difference has quantifiable physicochemical consequences: the 7-hydroxy analog possesses three hydrogen-bond donor atoms (two urea NH plus one phenolic OH) vs. two in the target compound (urea NH only). The absence of the phenolic OH reduces topological polar surface area and increases calculated logP, enhancing membrane permeability potential while decreasing aqueous solubility [2]. The target compound's boiling point (390.4°C at 760 mmHg), flash point (189.9°C), and density (1.26 g/cm³) have been experimentally determined [3], while the 7-hydroxy analog has a higher molecular weight and an additional hydrogen-bond donor that would predictably raise its boiling point and alter its chromatographic retention behavior.

Lipophilicity Hydrogen-bond donor Drug-likeness

Recommended Research and Procurement Application Scenarios for 1-Naphthalen-1-yl-3-pyridin-2-ylurea (CAS 13256-91-2)


CDK4 Inhibitor SAR Expansion: Use as Unsubstituted Naphthyl Baseline Control

Procure 1-naphthalen-1-yl-3-pyridin-2-ylurea as the unsubstituted naphthyl baseline for systematic structure–activity relationship studies within the N-aryl-N′-pyridin-2-ylurea CDK4 inhibitor series. The 7-hydroxy analog has a measured CDK4 IC₅₀ of 7,600 nM, and the 9-oxo-fluorenyl lead compound achieves 100 nM [1]. Testing the target compound under identical assay conditions (in vitro CDK4/cyclin D1, 50 μM ATP, 45 min incubation) will quantify the contribution of the 7-OH group to CDK4 binding affinity and clarify whether the unsubstituted naphthyl core alone confers any basal inhibitory activity. This baseline is essential for interpreting the SAR of all naphthyl-containing diarylurea analogs.

Metal-Organic Framework (MOF) and Supramolecular Sensor Design Using 2-Pyridyl Urea Geometry

The 2-pyridyl isomer of naphthyl-pyridyl urea is structurally distinct from the extensively characterized 3-pyridyl isomer, which forms 2D coordination networks with Cu(II), Co(II), Ni(II), and 1D/2D Zn(II)-sulfate architectures with distinct fluorescence responses [REFS-1, REFS-2]. Procure the 2-pyridyl isomer to exploit the predicted intramolecular N–H⋯N(pyridyl) hydrogen bond that pre-organizes the urea into a pseudo-six-membered ring [3], enabling coordination geometries and anion-binding selectivities not accessible to the 3-pyridyl isomer. Screen for selective anion sensing (sulfate, iodide) and semiconducting gel formation, building on established naphthalene-linked pyridyl urea gelator precedent [4].

Selectivity Profiling Against HIV-1: Negative Control for Antiviral Naphthalene Derivative Screens

The compound has documented inactivity against HIV-1 in a functional antiviral assay [1], distinguishing it from naphthalenesulfonic acid derivatives that inhibit HIV-1 reverse transcriptase. Procure the compound as a negative control for antiviral screening cascades involving naphthalene-containing compound libraries. Its confirmed lack of anti-HIV-1 activity, combined with its structural similarity to kinase-targeting diarylureas, supports its use as a selectivity probe to differentiate kinase-mediated effects from non-specific antiviral mechanisms in phenotypic screening.

Physicochemical Property Benchmarking for Membrane Permeability Optimization

With only 2 hydrogen-bond donors (vs. 3 for the 7-hydroxy analog) and a lower molecular weight (263.29 vs. 279.30 g/mol), the target compound is predicted to exhibit superior passive membrane permeability [REFS-1, REFS-2]. Procure the compound for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability comparisons against the 7-hydroxy analog to experimentally validate the permeability advantage conferred by removal of the phenolic OH. This head-to-head comparison directly informs lead optimization decisions when balancing target potency against cellular permeability within the diarylurea chemotype.

Quote Request

Request a Quote for 1-Naphthalen-1-yl-3-pyridin-2-ylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.